Dual Calcium Blockade & Alpha-1 Antagonism
Monatepil maleate demonstrates a clear dual mechanism of action in isolated vascular tissue. It potently inhibits calcium-induced contractions (a measure of calcium channel antagonism) in rat thoracic aorta with a pA2 value of 8.71 [1]. Simultaneously, it blocks α1-adrenoceptor-mediated contractions induced by L-phenylephrine in rabbit superior mesenteric artery with an IC50 of 56.6 nmol/l [1]. In contrast, the pure calcium antagonist diltiazem exhibits minimal α1-blocking activity, and the α1-blocker prazosin lacks calcium channel antagonism [2]. This integrated dual action in one molecule is a quantifiable differentiation.
| Evidence Dimension | Calcium Channel Antagonism (pA2) and α1-Adrenoceptor Antagonism (IC50) |
|---|---|
| Target Compound Data | Calcium antagonism pA2 = 8.71; α1 antagonism IC50 = 56.6 nmol/l |
| Comparator Or Baseline | Diltiazem: negligible α1 antagonism; Prazosin: lacks calcium antagonism |
| Quantified Difference | Monatepil possesses both potent activities; comparators exhibit only one activity or a negligible amount of the other. |
| Conditions | Rat thoracic aorta (calcium-induced contractions) and rabbit superior mesenteric artery (L-phenylephrine-induced contractions) |
Why This Matters
This data confirms the integrated dual mechanism, which is the basis for monatepil's unique therapeutic profile not found in single-target agents.
- [1] Honda Y, Masuda Y, Yoshida T, Sato F, Kurokawa M, Hosoki K. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of monatepil maleate, its metabolites and their enantiomers. Arzneimittelforschung. 1995 Oct;45(10):1057-60. View Source
- [2] Sugimoto T, Hosoki K, Karasawa T. Relative contribution of alpha 1-adrenoceptor blocking activity to the hypotensive effect of the novel calcium antagonist monatepil. J Cardiovasc Pharmacol. 1995 Jul;26(1):55-60. View Source
